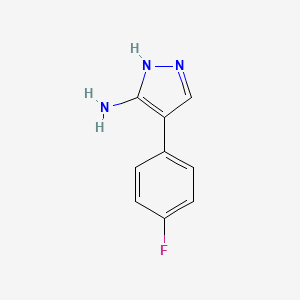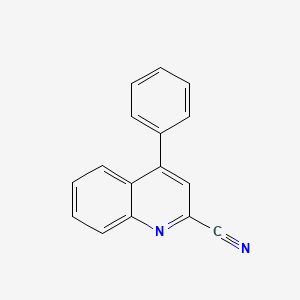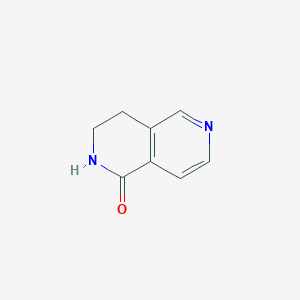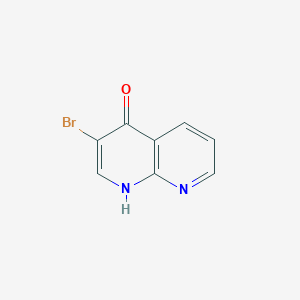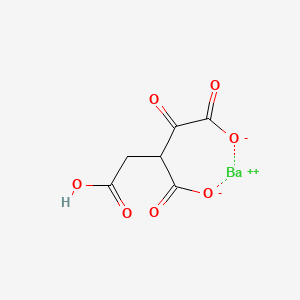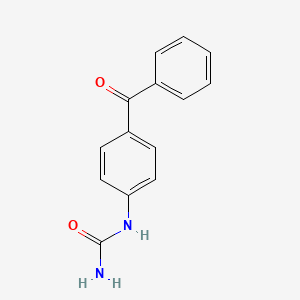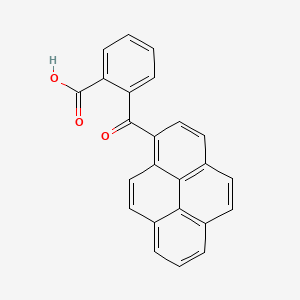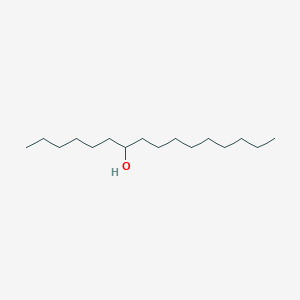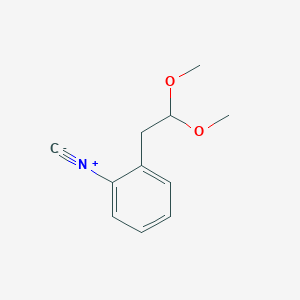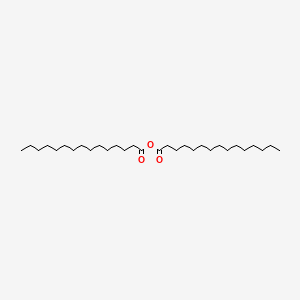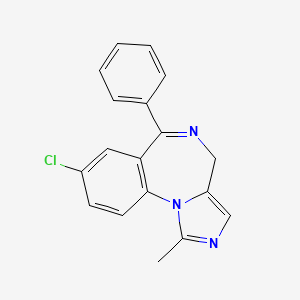
Methyl aminooxyacetate hydrochloride
Descripción general
Descripción
Methyl aminooxyacetate hydrochloride is a compound that is related to aminooxyacetic acid . Aminooxyacetic acid, often abbreviated as AOA or AOAA, is known to inhibit 4-aminobutyrate aminotransferase (GABA-T) activity in vitro and in vivo, leading to less gamma-aminobutyric acid (GABA) being broken down . This results in an increase in the level of GABA in tissues .
Synthesis Analysis
The synthesis of aminooxyacetic acid derivatives can be carried out in several ways . One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Aminooxyacetic acid, the related compound, is known to inhibit several enzymes, including aspartate aminotransferase, another PLP-dependent enzyme, which is an essential part of the malate-aspartate shuttle . The inhibition of the malate-aspartate shuttle prevents the reoxidation of cytosolic NADH by the mitochondria in nerve terminals .Mecanismo De Acción
Target of Action
Methyl aminooxyacetate hydrochloride primarily targets aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
This compound acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, the compound prevents the breakdown of GABA, thereby increasing its levels in tissues . This results in enhanced GABAergic neurotransmission, which can have various effects depending on the specific neural circuits involved.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABA shunt , a series of reactions that produce and metabolize GABA. By inhibiting aminobutyrate aminotransferase, the compound disrupts the normal functioning of this pathway, leading to an accumulation of GABA . This can affect downstream processes that are regulated by GABA, including neuronal excitability and synaptic transmission.
Result of Action
The primary result of this compound’s action is an increase in GABA levels in tissues . This can lead to a variety of effects at the molecular and cellular level, depending on the specific neural circuits involved. For example, it could potentially reduce neuronal excitability in circuits where GABA plays an inhibitory role.
Safety and Hazards
While specific safety and hazard information for Methyl aminooxyacetate hydrochloride was not found, it’s important to note that any chemical compound should be handled with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and handling the compound in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
Methyl aminooxyacetate hydrochloride plays a significant role in biochemical reactions by inhibiting enzymes that are dependent on pyridoxal phosphate (PLP). It interacts with enzymes such as gamma-aminobutyric acid transaminase (GABA-T) and aspartate aminotransferase. The inhibition of GABA-T by this compound leads to an increase in gamma-aminobutyric acid (GABA) levels in tissues . Additionally, it forms oxime-type complexes by attacking the Schiff base linkage between PLP and the enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The inhibition of aspartate aminotransferase by this compound disrupts the malate-aspartate shuttle, preventing the reoxidation of cytosolic NADH by mitochondria in nerve terminals . This disruption leads to a bioenergetic state similar to hypoglycemia, affecting cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting GABA-T, it prevents the breakdown of GABA, leading to its accumulation in tissues . This compound also inhibits cystathionine β synthase (CBS) and cystathionine γ lyase (CSE), affecting the synthesis of cysteine and homocysteine . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can cause excitotoxic lesions in the striatum, similar to Huntington’s disease, due to its impairment of mitochondrial energy metabolism . These long-term effects highlight the importance of understanding the temporal dynamics of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits GABA-T activity without affecting glutamic acid decarboxylase (GAD) activity . At higher doses, it exhibits neurotoxicity and can be lethal . The threshold effects observed in these studies emphasize the need for careful dosage considerations when using this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of PLP-dependent enzymes. It affects the malate-aspartate shuttle and the synthesis of cysteine and homocysteine by inhibiting CBS and CSE . These interactions influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Methyl aminooxyacetate hydrochloride can be achieved through a two-step reaction process. The first step involves the synthesis of Methyl aminooxyacetate, which is then converted to Methyl aminooxyacetate hydrochloride in the second step.", "Starting Materials": [ "Glyoxylic acid", "Methyl hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of Methyl aminooxyacetate", "1. Dissolve 10 g of glyoxylic acid in 50 mL of methanol in a round-bottom flask.", "2. Add 10 g of methyl hydroxylamine hydrochloride to the flask and stir the mixture for 30 minutes at room temperature.", "3. Add 10 mL of 10% sodium hydroxide solution to the flask and stir the mixture for an additional 30 minutes.", "4. Extract the mixture with 50 mL of diethyl ether and separate the organic layer.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain Methyl aminooxyacetate as a white solid.", "Step 2: Synthesis of Methyl aminooxyacetate hydrochloride", "1. Dissolve 5 g of Methyl aminooxyacetate in 50 mL of methanol in a round-bottom flask.", "2. Add 10 mL of hydrochloric acid to the flask and stir the mixture for 1 hour at room temperature.", "3. Evaporate the solvent under reduced pressure to obtain Methyl aminooxyacetate hydrochloride as a white solid." ] } | |
Número CAS |
5940-07-8 |
Fórmula molecular |
C3H8ClNO3 |
Peso molecular |
141.55 g/mol |
Nombre IUPAC |
methyl 2-aminooxyacetate;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c1-6-3(5)2-7-4;/h2,4H2,1H3;1H |
Clave InChI |
OWANFDCZMBVHJB-UHFFFAOYSA-N |
SMILES |
COC(=O)CO[NH3+].[Cl-] |
SMILES canónico |
COC(=O)CON.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


